Idelalisib is a first-in-class, selective, oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). [, , , , , , , , , , , ] PI3Kδ plays a crucial role in B-cell receptor signaling, a pathway often dysregulated in various B-cell malignancies. [, ] Idelalisib's selectivity for the delta isoform distinguishes it from pan-PI3K inhibitors. [, ] This selectivity is a critical factor in its application within scientific research, particularly for investigating PI3Kδ-dependent signaling pathways in both normal and malignant B-cells. []
Idelalisib exerts its effects by selectively inhibiting PI3Kδ, a key enzyme in the PI3K/AKT signaling pathway. [, , , ] This pathway, crucial for cell growth, survival, and proliferation, is frequently hyperactivated in B-cell malignancies. [, , ]
By binding to the p110δ catalytic subunit of PI3Kδ, Idelalisib prevents the phosphorylation of AKT, a downstream effector of PI3K. [, ] This inhibition of AKT phosphorylation disrupts the downstream signaling cascade, ultimately leading to decreased proliferation and survival of malignant B-cells. [, , , ]
Research indicates that Idelalisib's impact extends beyond simply inhibiting cell survival. Studies demonstrate its ability to modulate gene and protein expression in B-cell lymphoma cells, specifically targeting those involved in the MAP-kinase and B-cell receptor signaling pathways. [] This modulation provides further insight into the complex interplay between PI3Kδ and other signaling pathways within B-cells.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2